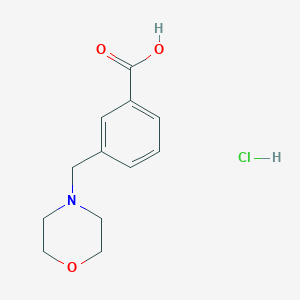

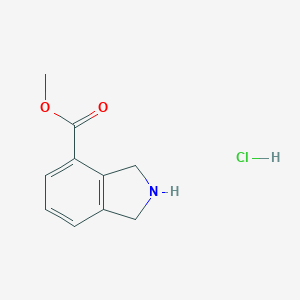

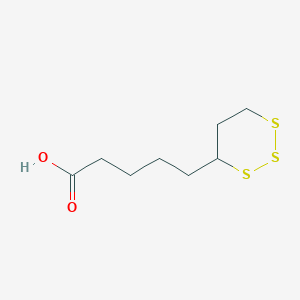

![molecular formula C15H12Cl2N2O B177658 Clorhidrato de 3-[(7-cloroquinolin-4-il)amino]fenol CAS No. 154179-39-2](/img/structure/B177658.png)

Clorhidrato de 3-[(7-cloroquinolin-4-il)amino]fenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride is a chemical compound with the molecular formula C15H12Cl2N2O. . The compound features a quinoline ring system, which is a common structural motif in many biologically active molecules.

Aplicaciones Científicas De Investigación

Actividad antimalárica

Este compuesto se ha sintetizado y evaluado por su potencial como agente antimalárico. Ha demostrado ser prometedor en la inhibición de la formación de β-hematina y la proteólisis de la hemoglobina in vitro, que son procesos críticos en el ciclo de vida del parásito de la malaria .

Actividad anticancerígena

Se han probado derivados de este compuesto para sus propiedades anticancerígenas. La investigación indica que estos derivados podrían desempeñar un papel en el desarrollo de nuevos agentes terapéuticos para el tratamiento del cáncer .

Tratamiento de la tuberculosis

Se han sintetizado nuevos análogos de este compuesto como posibles inhibidores de la girasa del ADN de Mycobacterium tuberculosis. La girasa del ADN es esencial para mantener la topología del ADN en MTB y es un objetivo para la terapia antibacteriana, lo que hace que estos análogos sean significativos en la búsqueda de nuevos tratamientos para la tuberculosis .

Propiedades antibacterianas

Los estudios también han explorado el potencial antibacteriano de las chalconas derivadas de este compuesto contra diversas cepas bacterianas, incluidas las cepas clínicas de Staphylococcus aureus .

Mecanismo De Acción

Target of Action

The primary targets of 3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride are heme molecules and DNA gyrase . Heme molecules play a crucial role in the life cycle of malaria parasites, while DNA gyrase is essential for the survival and replication of Mycobacterium tuberculosis .

Mode of Action

This compound interacts with its targets through inhibition . It inhibits heme crystallization, a vital process for malaria parasites . It also inhibits DNA gyrase, an enzyme that regulates DNA topology in Mycobacterium tuberculosis .

Biochemical Pathways

The compound affects the heme crystallization pathway in malaria parasites and the DNA replication pathway in Mycobacterium tuberculosis . By inhibiting these pathways, it disrupts the life cycle of the parasites and the replication of the bacteria, leading to their death.

Pharmacokinetics

The compound’smolecular weight (307.18 g/mol) and physical form (solid) suggest that it may have good bioavailability .

Result of Action

The compound’s action results in the inhibition of heme crystallization and DNA gyrase , leading to the death of malaria parasites and Mycobacterium tuberculosis . In vitro studies have shown that the compound has potent antimalarial and anticancer activities .

Análisis Bioquímico

Biochemical Properties

3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit heme crystallization, a key biochemical reaction in the life cycle of malaria parasites . This interaction suggests that the compound may bind to heme or related biomolecules, preventing them from crystallizing and thereby disrupting the parasite’s metabolism .

Cellular Effects

In cellular studies, 3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride has demonstrated cytotoxic effects against human prostate LNCaP tumor cells . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its inhibitory effect on heme crystallization suggests that it may bind to heme or related biomolecules, preventing them from crystallizing . This could potentially disrupt the parasite’s metabolism, leading to its death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride typically involves the reaction of 7-chloroquinoline with 3-aminophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Nucleophilic Aromatic Substitution: 7-chloroquinoline undergoes nucleophilic aromatic substitution with 3-aminophenol in the presence of a base such as potassium carbonate.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated

Propiedades

IUPAC Name |

3-[(7-chloroquinolin-4-yl)amino]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O.ClH/c16-10-4-5-13-14(6-7-17-15(13)8-10)18-11-2-1-3-12(19)9-11;/h1-9,19H,(H,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDLXKULBJIEBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647798 |

Source

|

| Record name | 3-[(7-Chloroquinolin-4-yl)amino]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154179-39-2 |

Source

|

| Record name | 3-[(7-Chloroquinolin-4-yl)amino]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

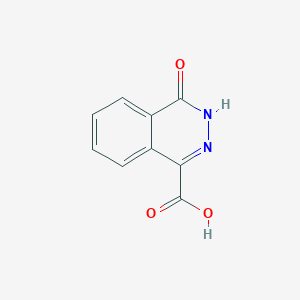

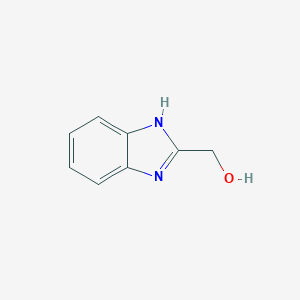

![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)

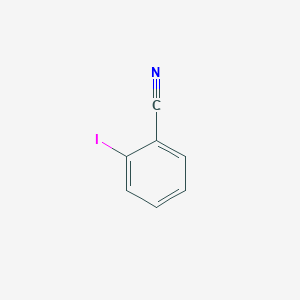

![tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B177592.png)

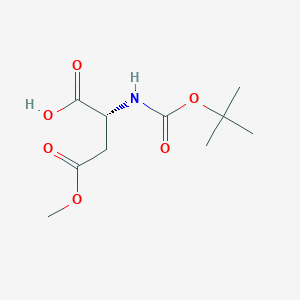

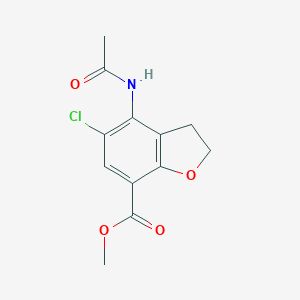

![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)

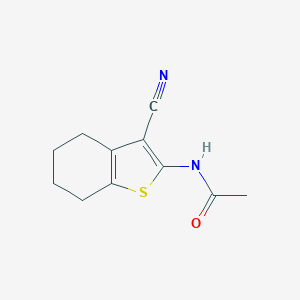

![2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B177608.png)